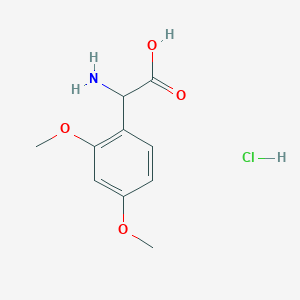

2-Amino-2-(2,4-dimethoxyphenyl)acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-(2,4-dimethoxyphenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C10H13NO4·HCl and a molecular weight of 247.68 g/mol . This compound is known for its unique structure, which includes an amino group and two methoxy groups attached to a phenyl ring. It is commonly used in various scientific research applications due to its versatile chemical properties.

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to diverse biochemical changes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,4-dimethoxyphenyl)acetic acid hydrochloride typically involves the reaction of 2,4-dimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-2-(2,4-dimethoxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted derivatives and oxo compounds, which can be further utilized in different applications .

Aplicaciones Científicas De Investigación

2-Amino-2-(2,4-dimethoxyphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Comparación Con Compuestos Similares

- 2-Amino-2-(2,4-difluorophenyl)acetic acid

- 2-Amino-2-(4-hydroxyphenyl)acetic acid

- 2-Amino-2-(3,5-dihydroxyphenyl)acetic acid

Comparison: Compared to these similar compounds, 2-Amino-2-(2,4-dimethoxyphenyl)acetic acid hydrochloride is unique due to the presence of two methoxy groups on the phenyl ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Actividad Biológica

2-Amino-2-(2,4-dimethoxyphenyl)acetic acid hydrochloride, often referred to as DMPA (Dimethoxyphenylacetic acid), is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies drawn from diverse research sources.

- IUPAC Name : this compound

- Molecular Formula : C10H13NO4·HCl

- Molecular Weight : 239.68 g/mol

- CAS Number : 1758-25-4

DMPA has been studied for its potential mechanisms in various biological contexts, particularly in cancer research and neuropharmacology. Its biological activity is attributed to the following mechanisms:

- Inhibition of Epidermal Growth Factor (EGF) : DMPA acts as a potent inhibitor of EGF production, which plays a significant role in cell proliferation and differentiation. This inhibition can lead to reduced tumor growth in certain cancer types .

- Antiproliferative Effects : Research indicates that DMPA exhibits antiproliferative activity against various cancer cell lines by inducing cell cycle arrest and apoptosis. This effect is mediated through the inhibition of tubulin polymerization, which disrupts mitotic processes .

- Neuroprotective Effects : Preliminary studies suggest that DMPA may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal integrity .

Anticancer Activity

DMPA has been evaluated for its anticancer properties across multiple studies:

- Cell Lines Tested : The compound has shown significant activity against human pancreatic tumor cells (MIA PaCa-2) and epithelial carcinoma cells (A431). The IC50 values for these cell lines ranged from 17 nM to 130 nM, indicating a strong antiproliferative effect .

- Mechanism of Action : The primary mechanism involves the induction of G2/M phase arrest in the cell cycle, leading to apoptosis through the intrinsic mitochondrial pathway .

Neuropharmacological Effects

In addition to its anticancer properties, DMPA's effects on neuronal cells have been explored:

- Neuroprotective Mechanisms : Studies suggest that DMPA can modulate the levels of neurotrophic factors and protect against oxidative stress-induced neuronal damage. This property may be beneficial in treating conditions such as Alzheimer's disease .

Case Studies

-

Case Study on Anticancer Activity :

- A study conducted on MIA PaCa-2 cells demonstrated that treatment with DMPA resulted in a significant reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, confirming its role as an effective anticancer agent.

-

Neuroprotective Study :

- In an animal model of neurodegeneration, administration of DMPA significantly improved cognitive function and reduced markers of neuroinflammation compared to control groups. This suggests potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| DMPA | Anticancer | 17 - 130 | Tubulin inhibition, apoptosis induction |

| Compound X | Anticancer | 50 - 200 | Cell cycle arrest via different pathways |

| Compound Y | Neuroprotective | N/A | Modulation of neurotrophic factors |

Propiedades

IUPAC Name |

2-amino-2-(2,4-dimethoxyphenyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4.ClH/c1-14-6-3-4-7(8(5-6)15-2)9(11)10(12)13;/h3-5,9H,11H2,1-2H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBDCLOIRACMKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C(=O)O)N)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.